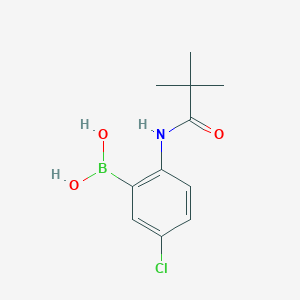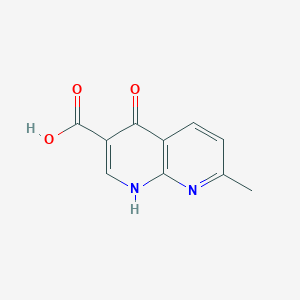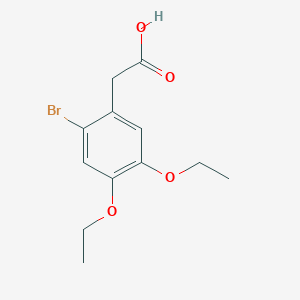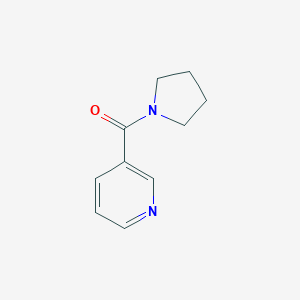
Pyridin-3-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Pyridin-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been used as a tool in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of neurotransmitter release.
Wirkmechanismus
The mechanism of action of pyridin-3-yl(pyrrolidin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory and immune responses. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Pyridin-3-yl(pyrrolidin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using pyridin-3-yl(pyrrolidin-1-yl)methanone in lab experiments is its well-characterized structure and biological activity. This compound has been extensively studied and has a well-established mechanism of action. Additionally, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, pyridin-3-yl(pyrrolidin-1-yl)methanone can be toxic at high doses and may have adverse effects on cell viability and function.
Zukünftige Richtungen
There are many future directions for the study of pyridin-3-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of new analogs and derivatives with improved biological activity and selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
Synthesemethoden
Pyridin-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product with high yield and purity.
Eigenschaften
CAS-Nummer |
77727-88-9 |
|---|---|
Produktname |
Pyridin-3-yl(pyrrolidin-1-yl)methanone |
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
pyridin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
UVTAMWNTYFEONL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
Andere CAS-Nummern |
77727-88-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
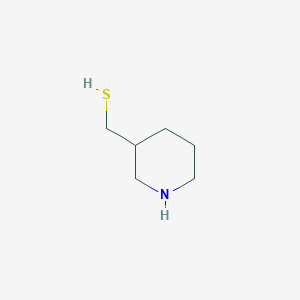
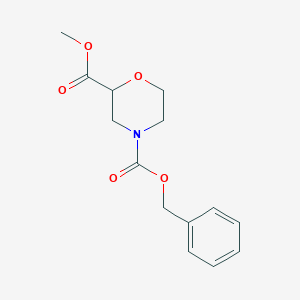
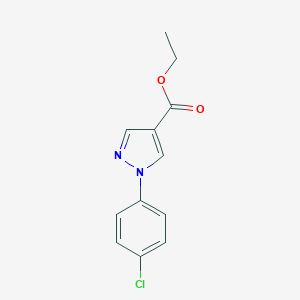
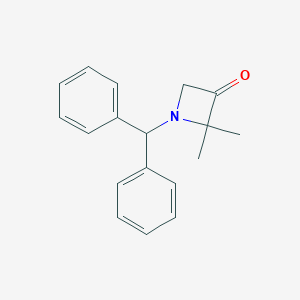
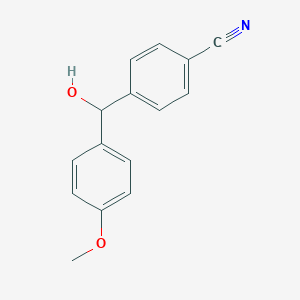

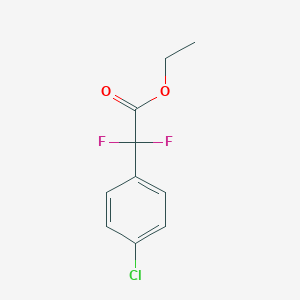
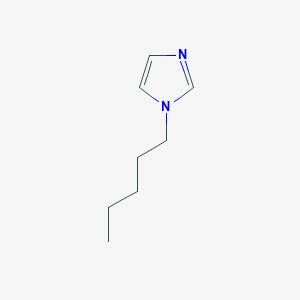
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)
